syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

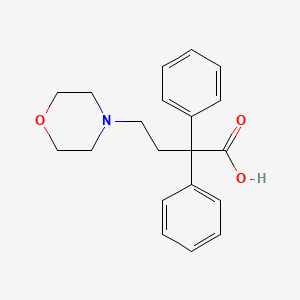

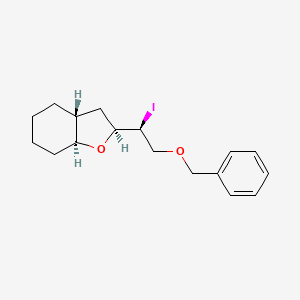

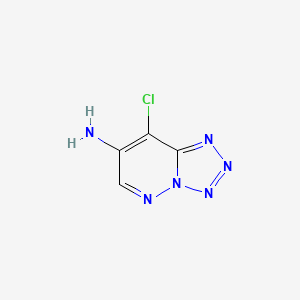

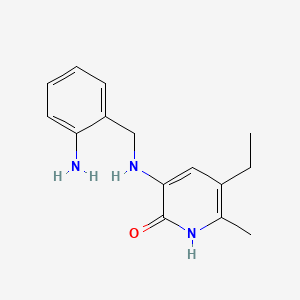

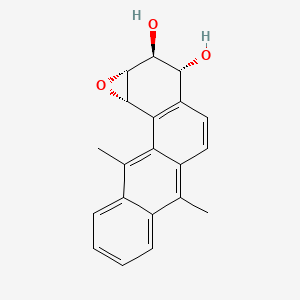

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is a metabolically activated form of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. This compound is significant in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of syn-7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the 1,2-epoxide derivative. The reaction conditions typically involve the use of specific enzymes such as cytochrome P450 .

Industrial Production Methods

Industrial production of this compound is not common due to its highly carcinogenic nature. in research settings, it is synthesized in controlled environments using the aforementioned methods to ensure safety and precision .

Chemical Reactions Analysis

Types of Reactions

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide primarily undergoes reactions that involve the formation of DNA adducts. These reactions include:

Oxidation: The compound can be further oxidized to form more reactive intermediates.

Substitution: It can react with nucleophilic sites on DNA, leading to the formation of stable adducts.

Common Reagents and Conditions

The reactions typically occur in the presence of enzymes such as cytochrome P450, which facilitate the oxidation and subsequent formation of the epoxide. The conditions are usually physiological, mimicking the environment within living organisms .

Major Products Formed

The major products formed from these reactions are DNA adducts, which are stable complexes between the compound and DNA. These adducts are critical in the initiation of carcinogenesis .

Scientific Research Applications

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of reactive intermediates.

Biology: Investigating the interactions between carcinogens and DNA, and understanding the molecular basis of mutagenesis.

Medicine: Exploring the pathways of chemical carcinogenesis and developing potential interventions to prevent or treat cancer.

Industry: Although not widely used industrially, it serves as a model compound in the development of safety protocols for handling carcinogenic substances

Mechanism of Action

The compound exerts its effects through the formation of DNA adducts. The epoxide group reacts with nucleophilic sites on DNA, primarily adenine and guanine bases, forming stable adducts. These adducts can cause mutations by mispairing during DNA replication. The primary molecular target is the H-ras gene, where mutations at codon 61 are commonly observed. This leads to the activation of oncogenes and initiation of tumorigenesis .

Comparison with Similar Compounds

Similar Compounds

7,12-Dimethylbenz(a)anthracene: The parent compound, which is also a potent carcinogen.

anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer of the compound with similar carcinogenic properties.

Uniqueness

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is unique due to its specific stereochemistry, which influences its reactivity and the types of DNA adducts it forms. This stereochemistry plays a crucial role in its ability to induce specific mutations in the H-ras gene, making it a valuable compound in cancer research .

Properties

CAS No. |

86941-59-5 |

|---|---|

Molecular Formula |

C20H18O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |

InChI Key |

SZIWZGXOWBSPTO-FUMNGEBKSA-N |

Isomeric SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.